molecular formula C23H25NO6 B12106409 4-tert-Butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate CAS No. 205812-14-2

4-tert-Butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate

Cat. No.: B12106409
CAS No.: 205812-14-2
M. Wt: 411.4 g/mol
InChI Key: FODJWPHPWBKDON-UHFFFAOYSA-N
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Description

Fmoc-Asp(OtBu)-OH: is a derivative of aspartic acid, commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino group and a tert-butyl (OtBu) ester protecting the carboxyl group. These protecting groups are crucial in solid-phase peptide synthesis, allowing for the stepwise construction of peptides without unwanted side reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(OtBu)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The Fmoc group is introduced using Fmoc-Cl in the presence of a base such as sodium carbonate. The tert-butyl ester is formed by reacting the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst .

Industrial Production Methods: In industrial settings, the synthesis of Fmoc-Asp(OtBu)-OH is carried out using automated solid-phase peptide synthesis (SPPS) techniques. This method involves attaching the C-terminal amino acid to a solid support, followed by sequential addition of protected amino acids. The use of excess reagents and automated systems ensures high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Asp(OtBu)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary products of these reactions are peptides with specific sequences, where Fmoc-Asp(OtBu)-OH serves as a building block .

Mechanism of Action

The mechanism of action of Fmoc-Asp(OtBu)-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds. The Fmoc group is removed using a base, and the tert-butyl ester is cleaved using an acid .

Comparison with Similar Compounds

Uniqueness: Fmoc-Asp(OtBu)-OH is unique due to the presence of both Fmoc and tert-butyl protecting groups, which provide stability and selectivity during peptide synthesis. The aspartic acid backbone also offers additional functional groups for further modifications .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODJWPHPWBKDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868055
Record name 4-tert-Butoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-14-5, 1217468-27-3
Record name 4-tert-Butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1217468-27-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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